molecular formula C8H9NO4S B14651461 Ethanesulfonic acid, 2-amino-2-oxo-, phenyl ester CAS No. 52322-43-7

Ethanesulfonic acid, 2-amino-2-oxo-, phenyl ester

Cat. No.: B14651461
CAS No.: 52322-43-7
M. Wt: 215.23 g/mol
InChI Key: OLJDJEGCARJBBL-UHFFFAOYSA-N
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Description

Ethanesulfonic acid, 2-amino-2-oxo-, phenyl ester is an organic compound that belongs to the class of sulfonic acid esters. This compound is characterized by the presence of an ethanesulfonic acid group, an amino group, an oxo group, and a phenyl ester group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanesulfonic acid, 2-amino-2-oxo-, phenyl ester typically involves the esterification of ethanesulfonic acid with a phenol derivative. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethanesulfonic acid, 2-amino-2-oxo-, phenyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The phenyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include sulfonic acid derivatives, hydroxyl derivatives, and substituted phenyl esters.

Scientific Research Applications

Ethanesulfonic acid, 2-amino-2-oxo-, phenyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is used in biochemical assays and as a probe in molecular biology studies.

    Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of ethanesulfonic acid, 2-amino-2-oxo-, phenyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The pathways involved include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Ethanesulfonic acid, 2-amino-2-oxo-, methyl ester
  • Methanesulfonic acid, 2-amino-2-oxo-, phenyl ester
  • Propane-1-sulfonic acid, 2-amino-2-oxo-, phenyl ester

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it suitable for a wide range of applications in research and industry.

Properties

IUPAC Name

phenyl 2-amino-2-oxoethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c9-8(10)6-14(11,12)13-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLJDJEGCARJBBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OS(=O)(=O)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20476122
Record name Ethanesulfonic acid, 2-amino-2-oxo-, phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52322-43-7
Record name Ethanesulfonic acid, 2-amino-2-oxo-, phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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